molecular formula C14H10Cl2N2O3 B3840255 N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide

Cat. No.: B3840255
M. Wt: 325.1 g/mol
InChI Key: AUPBUEMAVZYXFX-REZTVBANSA-N
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Description

N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This particular compound is derived from the condensation of 2,3-dichlorobenzaldehyde and 3,5-dihydroxybenzohydrazide

Preparation Methods

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 3,5-dihydroxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metal ions.

    Biology: Schiff bases, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s ability to form stable complexes with metal ions has led to its investigation as a potential drug candidate for treating various diseases.

    Industry: Schiff bases are used in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents and overall chemical properties. The unique combination of 2,3-dichlorophenyl and 3,5-dihydroxybenzohydrazide in N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-12-3-1-2-8(13(12)16)7-17-18-14(21)9-4-10(19)6-11(20)5-9/h1-7,19-20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPBUEMAVZYXFX-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide
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